(3S)-1-(Oxetan-3-yl)piperidin-3-amine
Description
Properties
IUPAC Name |
(3S)-1-(oxetan-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUYKSSLLPDLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds are selected for comparison based on shared piperidine/pyrrolidine backbones or analogous substituents:
| Compound Name | Backbone | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (3S)-1-(Oxetan-3-yl)piperidin-3-amine | Piperidine | Oxetan-3-yl at N1 | C₈H₁₆N₂O | 156.23 | Polar oxetane, tertiary amine |
| 1-(Oxetan-3-yl)piperidin-4-amine oxalate | Piperidine | Oxetan-3-yl at N1, amine at C4 | C₁₀H₁₈N₂O₅ | 246.26 | Oxalate salt, amine position differs |
| (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine | Pyrrolidine | Oxetan-3-yl at N1 | C₇H₁₄N₂O | 142.20 | 5-membered ring, higher ring strain |
| (3S)-1-Ethylpiperidin-3-amine | Piperidine | Ethyl at N1 | C₇H₁₆N₂ | 128.22 | Non-polar substituent, lower solubility |
| 1-(3-Phenoxypropyl)piperidin-3-amine | Piperidine | Phenoxypropyl at N1 | C₁₄H₂₂N₂O | 234.34 | Bulky aromatic group, lipophilic |
| (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine | Piperidine | 4-Fluorobenzyl at N1 | C₁₂H₁₇FN₂ | 208.27 | Electronegative fluorine substituent |
Structural and Functional Differences
Backbone Modifications
- Piperidine vs. The smaller ring also reduces molecular weight (142.20 vs. 156.23 g/mol).
Substituent Effects
- Oxetane vs. Ethyl: The oxetane group in the target compound introduces polarity and metabolic stability compared to the non-polar ethyl group in (3S)-1-Ethylpiperidin-3-amine. This difference likely impacts solubility and pharmacokinetics .
- Oxetane vs. Phenoxypropyl/Aromatic Groups: Bulky substituents like phenoxypropyl (234.34 g/mol) or fluorobenzyl (208.27 g/mol) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Amine Position
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
